molecular formula C17H15NO4S B2931321 3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid CAS No. 379729-42-7

3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid

Cat. No. B2931321
CAS RN: 379729-42-7
M. Wt: 329.37
InChI Key: KFACIPILBRUIND-JXMROGBWSA-N
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Description

“3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” is a compound used for proteomics research . It has a molecular formula of C17H15NO4S and a molecular weight of 329.37 .


Synthesis Analysis

The synthesis of indole derivatives, such as “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid”, often involves a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding. It uses readily available building blocks like aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” is based on the indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” include Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes that generate minimal quantities of by-products or leftovers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” include a molecular formula of C17H15NO4S and a molecular weight of 329.37 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

The indole nucleus has been associated with anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown anticancer activity . This means that “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have also been associated with anti-HIV activity . This suggests potential applications in the treatment of HIV.

Antioxidant Activity

The indole nucleus has been associated with antioxidant properties . This suggests that our compound could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This means that “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been associated with antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also been associated with antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Future Directions

The future directions for “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” could involve its use in the synthesis of new compounds with neuroprotective and antioxidant properties . Additionally, its use in the synthesis of new analogs of the endogenous hormone melatonin could be explored further .

properties

IUPAC Name

(E)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-17(20)10-7-13-5-8-15(9-6-13)23(21,22)18-12-11-14-3-1-2-4-16(14)18/h1-10H,11-12H2,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFACIPILBRUIND-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid

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